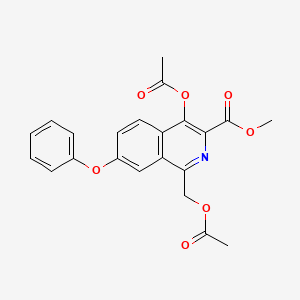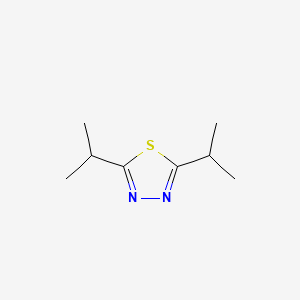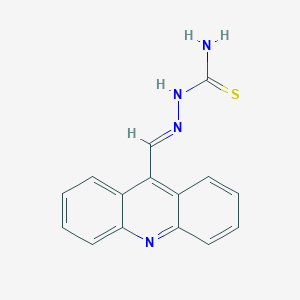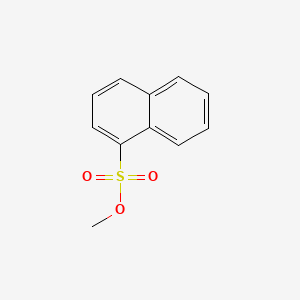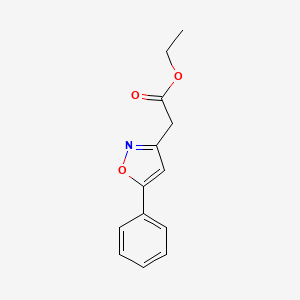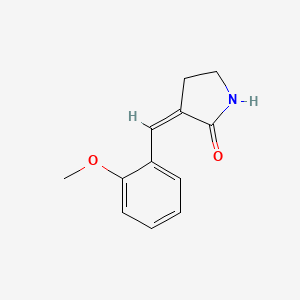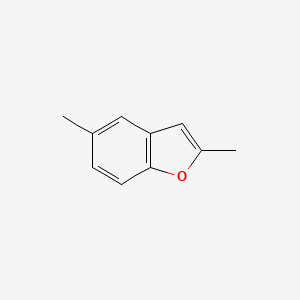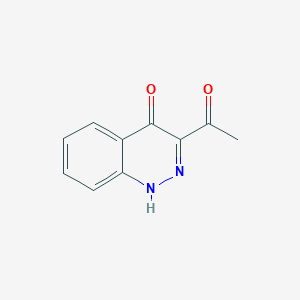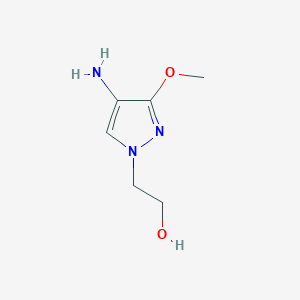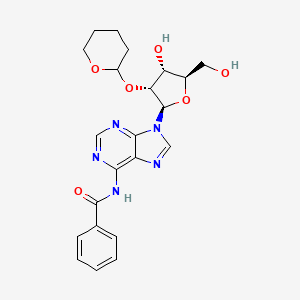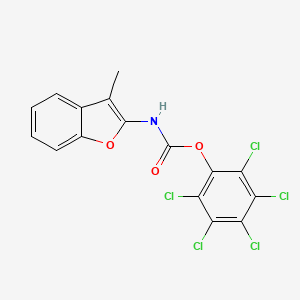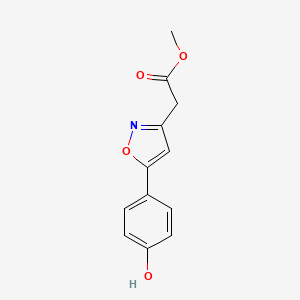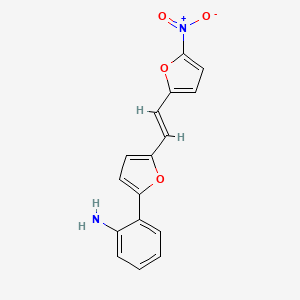
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline is a complex organic compound that belongs to the class of nitrofuran derivatives These compounds are characterized by the presence of a furan ring substituted with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Synthesis of 5-nitrofuran-2-carbaldehyde: This can be achieved by nitration of furan-2-carbaldehyde.
Formation of 5-(2-(5-nitrofuran-2-yl)vinyl)furan-2-carbaldehyde: This step involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable vinylating agent under basic conditions.
Amination: The final step involves the reaction of the intermediate with aniline under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Nitrofuran-2-acrylic acid
- Ethyl 5-nitrofuran-2-carboxylate
- {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Uniqueness
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline is unique due to its dual furan rings and the presence of both nitro and aniline groups. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other nitrofuran derivatives .
Propriétés
Formule moléculaire |
C16H12N2O4 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
2-[5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-yl]aniline |
InChI |
InChI=1S/C16H12N2O4/c17-14-4-2-1-3-13(14)15-9-7-11(21-15)5-6-12-8-10-16(22-12)18(19)20/h1-10H,17H2/b6-5+ |
Clé InChI |
HWVIADWLKPIIFV-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=CC=C(O3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


